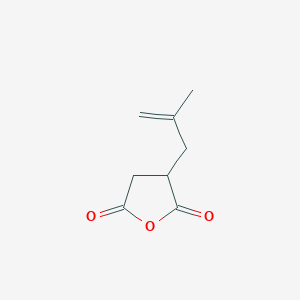
(2-Methyl-2-propenyl)succinic Anhydride
Número de catálogo B097434
Peso molecular: 154.16 g/mol
Clave InChI: ANPMHDUGFOMMJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05892112
Procedure details


β-Methallylsuccinic anhydride (539 g, 3.50 mole) was dissolved in toluene (800 mL) in a 1700 mL Parr stainless steel bottle fitted with a heating jacket. 10% Pd/C (3.60 g) was added and the bottle was connected to a Parr 2 L shaker fitted with two 4 L hydrogen tanks. After several evacuations and refilling with hydrogen, the shaker was started with the heater controlled for 60° C. The initial pressure was 60 lbs. When the pressure fell to 10 lbs, the tanks were repressurized to 60 lbs. After two hours, the controller was reset to 70° C. and the reaction was continued for another 12 hours. The heat was then turned off and after another 5 hours, the shaker was stopped. The reaction vessel was evacuated and the reaction mixture was filtered and concentrated. Distillation of the residue through the Vigreux column described above (P=9-10 mm Hg, T=180° C.) gave isobutylsuccinic anhydride (532.9 g, 97.6% yield).


[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

[Compound]
Name
two
Quantity
4 L
Type
reactant
Reaction Step Two




Yield
97.6%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:5]1[C:10](=[O:11])[O:9][C:7](=[O:8])[CH2:6]1)[C:2](=[CH2:4])[CH3:3].[H][H]>C1(C)C=CC=CC=1.[Pd]>[CH2:1]([CH:5]1[CH2:6][C:7](=[O:8])[O:9][C:10]1=[O:11])[CH:2]([CH3:4])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
539 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)=C)C1CC(=O)OC1=O
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
Step Four
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a heating jacket
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
controlled for 60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reset to 70° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction was continued for another 12 hours
|
|
Duration
|
12 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The heat was then turned off and after another 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel was evacuated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the residue through the Vigreux column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
described above (P=9-10 mm Hg, T=180° C.)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1C(=O)OC(C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 532.9 g | |
| YIELD: PERCENTYIELD | 97.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
